Methanone, (3-bromo-4-chlorophenyl)phenyl-
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Overview
Description
Methanone, (3-bromo-4-chlorophenyl)phenyl- is an organic compound with the molecular formula C13H8BrClO It is a derivative of benzophenone, where the phenyl groups are substituted with bromine and chlorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methanone, (3-bromo-4-chlorophenyl)phenyl- typically involves the Friedel-Crafts acylation reaction. This reaction uses benzoyl chloride and a substituted benzene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction proceeds as follows:
Friedel-Crafts Acylation:
Industrial Production Methods
In an industrial setting, the production of Methanone, (3-bromo-4-chlorophenyl)phenyl- can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases efficiency.
Chemical Reactions Analysis
Types of Reactions
Methanone, (3-bromo-4-chlorophenyl)phenyl- undergoes various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck reactions to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Sodium hydroxide (NaOH) or potassium hydroxide (KOH) in an aqueous or alcoholic medium.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Major Products Formed
Substitution: Formation of various substituted benzophenones.
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Scientific Research Applications
Methanone, (3-bromo-4-chlorophenyl)phenyl- has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methanone, (3-bromo-4-chlorophenyl)phenyl- depends on its interaction with specific molecular targets. The compound can interact with enzymes or receptors, leading to changes in their activity. For example, it may inhibit or activate certain enzymes, affecting metabolic pathways. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
Methanone, (4-chlorophenyl)phenyl-: Similar structure but lacks the bromine atom.
Methanone, (4-bromophenyl)phenyl-: Similar structure but lacks the chlorine atom.
Methanone, (3-chlorophenyl)phenyl-: Similar structure but lacks the bromine atom.
Uniqueness
Methanone, (3-bromo-4-chlorophenyl)phenyl- is unique due to the presence of both bromine and chlorine atoms, which can influence its reactivity and interactions with other molecules. This dual substitution can lead to different chemical and biological properties compared to its mono-substituted counterparts.
Properties
CAS No. |
782-03-6 |
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Molecular Formula |
C13H8BrClO |
Molecular Weight |
295.56 g/mol |
IUPAC Name |
(3-bromo-4-chlorophenyl)-phenylmethanone |
InChI |
InChI=1S/C13H8BrClO/c14-11-8-10(6-7-12(11)15)13(16)9-4-2-1-3-5-9/h1-8H |
InChI Key |
VFANKUNNLZRLBG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2)Cl)Br |
Origin of Product |
United States |
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